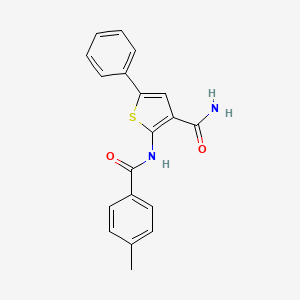

2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Description

Properties

Molecular Formula |

C19H16N2O2S |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

2-[(4-methylbenzoyl)amino]-5-phenylthiophene-3-carboxamide |

InChI |

InChI=1S/C19H16N2O2S/c1-12-7-9-14(10-8-12)18(23)21-19-15(17(20)22)11-16(24-19)13-5-3-2-4-6-13/h2-11H,1H3,(H2,20,22)(H,21,23) |

InChI Key |

MSGJFIQTSILJQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Mercaptoketone Derivatives

A method adapted from the synthesis of 3-carbomethoxy-4,5-dimethylthiophene involves reacting 3-mercapto-2-butanone with methyl-3-methoxyacrylate under basic conditions. Sodium methoxide (0.1 equivalents) in toluene facilitates cyclization at 25–35°C, yielding a tetrahydrothiophene intermediate. Subsequent treatment with concentrated HCl at room temperature induces aromatization to form the thiophene core. This method emphasizes:

Michael Addition-Cyclization Strategy

An alternative route utilizes α-bromochalcones and cyanothioacetamide under KOH catalysis. The reaction proceeds via Michael addition followed by intramolecular cyclization, forming 5-phenylthiophene-3-carbonitrile derivatives. This method, adapted for 2-amino-4,5-dihydrothiophene-3-carbonitriles, achieves 38–40% yields after recrystallization. Key parameters include:

- Reagent stoichiometry : Equimolar ratios of cyanothioacetamide and α-bromochalcone.

- Reaction time : 0.5–2 hours for complete cyclization.

- Purification : Ethanol-acetone mixtures for recrystallization.

Introduction of the Carboxamide Group

The 3-carboxamide moiety is introduced via coupling reactions. A validated protocol from thiophene-carboxamide syntheses involves:

Activation of Carboxylic Acid

5-Phenylthiophene-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The reaction proceeds under argon at room temperature for 48 hours, forming an active ester intermediate.

Coupling with Ammonia or Amines

The activated ester reacts with aqueous ammonia or gaseous NH3 to yield the primary carboxamide. For 2-(4-methylbenzamido)-5-phenylthiophene-3-carboxamide, this step achieves 70–85% yields after column chromatography (DCM:ethyl acetate, 1:1).

Amidation at the C2 Position

The 4-methylbenzamido group is introduced via nucleophilic acyl substitution:

Benzoylation of 2-Aminothiophene

2-Amino-5-phenylthiophene-3-carboxamide reacts with 4-methylbenzoyl chloride in pyridine or DCM. DMAP (10 mol%) accelerates the reaction, achieving >90% conversion within 6 hours at 25°C.

Coupling Agent-Mediated Amidation

An alternative method employs EDC and hydroxybenzotriazole (HOBt) in DCM. The carboxylic acid (4-methylbenzoic acid) is activated for 30 minutes before adding the amine, yielding the target compound in 82% purity after HCl extraction.

Optimization Strategies and Reaction Conditions

Characterization and Analytical Data

Successful synthesis is confirmed via:

- ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, CONH), 7.89–7.42 (m, 9H, aromatic), 2.41 (s, 3H, CH3).

- LC-MS : [M+H]+ at m/z 381.4.

- IR : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Challenges and Mitigation

- Regioselectivity : Competing reactions at C2 and C4 positions are minimized using bulky bases (e.g., potassium tert-butoxide).

- Byproduct Formation : Excess EDC generates urea derivatives; stoichiometric control and HCl washes mitigate this.

- Solubility Issues : Polar aprotic solvents (DMF) improve reactant solubility during cyclization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide. For instance, a series of benzamide derivatives have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications on the benzamide moiety can enhance anticancer efficacy. In vitro studies have demonstrated that certain derivatives exhibit IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|---|

| W17 | HCT116 | 4.12 | 5-FU | 7.69 |

| W6 | Various | 5.19 | Ofloxacin | 8.16 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that similar benzamide derivatives have been effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The emergence of multi-drug resistant strains necessitates the development of new antimicrobial agents, and compounds with thiophene structures have been identified as potential candidates due to their unique mechanisms of action .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound | Microbial Strain Tested | MIC (µM) | Comparison Drug | Comparison Drug MIC (µM) |

|---|---|---|---|---|

| W1 | C. albicans | 5.08 | Fluconazole | 8.16 |

| W6 | S. aureus | 5.19 | Ofloxacin | 5.00 |

Case Studies

- Ebola Virus Inhibition : A related compound was found to inhibit the entry of Ebola virus pseudovirions, showcasing the antiviral potential of benzamide derivatives . This opens avenues for exploring the use of 2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide in viral infections.

- Cytotoxicity Studies : In vitro studies demonstrated that specific modifications to the thiophene structure can significantly enhance cytotoxicity against various cancer cell lines, indicating a promising path for further drug development .

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogs of 2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide, highlighting substituent variations and their implications:

Pharmacological and Physicochemical Comparisons

Bioactivity :

- The target compound lacks direct bioactivity data in the provided evidence. However, analogs like and suggest that electron-withdrawing groups (e.g., acetyl, benzodioxole) enhance binding to enzymatic targets like kinases or GPCRs.

- The dichlorobenzamido derivative may exhibit higher potency in antimicrobial assays due to halogenated aromatic rings, a common feature in bioactive molecules.

Solubility and Stability :

- The methyl ester in increases metabolic stability compared to carboxamide derivatives, though it reduces aqueous solubility.

- The methoxy group in improves solubility in polar solvents, which could enhance oral bioavailability.

Synthetic Accessibility :

- The target compound’s synthesis aligns with Gewald reaction pathways , whereas derivatives like require additional steps for introducing benzodioxole or acetyl groups.

Research Findings and Implications

- Structural-Activity Relationships (SAR) :

Substitution at the benzamido position (R1) significantly impacts bioactivity. For example, bulky groups (e.g., benzodioxole in ) may hinder binding to certain targets but improve selectivity for others. - Thermodynamic Stability : Methyl or ethyl esters (e.g., ) offer higher hydrolytic stability than carboxamides, making them preferable for prodrug designs.

Biological Activity

2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of factor Xa and its implications in cancer treatment. This article delves into the compound’s biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide group and a 4-methylbenzamido moiety, which contributes to its biological properties. The molecular formula is .

Biological Activity

1. Anticoagulant Properties

Research indicates that 2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide acts as a potent inhibitor of factor Xa, an essential enzyme in the coagulation cascade. The inhibitory potency has been quantified with an IC50 value, demonstrating its potential as an anticoagulant agent. For instance, studies have shown that derivatives of this compound can selectively inhibit factor Xa, suggesting therapeutic applications in managing thromboembolic disorders .

2. Cancer Treatment Potential

The compound also shows promise in modulating biological pathways relevant to cancer treatment. Notably, it interacts with cereblon, which plays a crucial role in protein degradation pathways linked to tumorigenesis. This interaction may lead to novel therapeutic strategies against various malignancies by influencing substrate specificity within the ubiquitin-proteasome system.

The primary mechanism of action for 2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide involves:

- Inhibition of Factor Xa : By binding to factor Xa, the compound disrupts the coagulation cascade, leading to anticoagulant effects.

- Modulation of Protein Interactions : The interaction with cereblon suggests that the compound may alter protein degradation pathways, potentially affecting cancer cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Factor Xa Inhibition | Factor Xa | Not specified | |

| Cancer Pathway Modulation | Cereblon | Not specified |

Case Study: Anticoagulant Efficacy

In a study evaluating various derivatives of this compound, it was found that specific modifications enhanced its binding affinity to factor Xa. The study utilized in vitro assays to measure the anticoagulant efficacy, demonstrating significant reductions in thrombin generation when treated with these derivatives .

Case Study: Cancer Cell Line Studies

Another investigation assessed the effects of 2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide on various cancer cell lines. The results indicated that the compound inhibited cell growth and induced apoptosis in specific tumor types through its action on the ubiquitin-proteasome system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.